[(4aS)-4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate
Description
The target compound is a labdane-type diterpenoid derivative featuring a hexahydronaphthalene core with acetyloxy and methylpentenyl substituents. Its structure includes a 3-methylidene group and multiple methyl substitutions, contributing to its stereochemical complexity . This compound is structurally related to labdane diterpenes, which are known for diverse biological activities, including anti-inflammatory and antimicrobial properties .
Properties
Molecular Formula |
C24H38O4 |
|---|---|
Molecular Weight |
390.6 g/mol |
IUPAC Name |
[(4aS)-4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate |
InChI |
InChI=1S/C24H38O4/c1-9-23(7,28-18(4)26)14-11-19-16(2)15-20(27-17(3)25)21-22(5,6)12-10-13-24(19,21)8/h9,19-21H,1-2,10-15H2,3-8H3/t19?,20?,21?,23?,24-/m0/s1 |
InChI Key |
CFEOXVWJRPHLSF-OMWVBJPMSA-N |
Isomeric SMILES |
CC(=O)OC1CC(=C)C([C@]2(C1C(CCC2)(C)C)C)CCC(C)(C=C)OC(=O)C |
Canonical SMILES |
CC(=O)OC1CC(=C)C(C2(C1C(CCC2)(C)C)C)CCC(C)(C=C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of larixyl acetate typically involves the acetylation of larixol. One common method includes the use of acetyl chloride in the presence of N,N-dimethylacetamide . Another approach involves allylic isomerization using phosphorus tribromide, followed by substitution reactions and saponification .
Industrial Production Methods
Industrial production of larixyl acetate often employs large-scale extraction from larch resin, followed by chemical synthesis to achieve the desired purity and concentration .
Chemical Reactions Analysis
Types of Reactions
Larixyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Allylic isomerization and substitution reactions are common in its synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminium hydride are used.
Substitution: Reagents such as phosphorus tribromide and acetyl chloride are employed
Major Products
The major products formed from these reactions include various derivatives of larixyl acetate, which are used in further chemical and pharmacological studies .
Scientific Research Applications
Larixyl acetate has a wide range of scientific research applications:
Chemistry: Used as a precursor in organic synthesis and chemical transformations.
Biology: Studied for its effects on cellular pathways and ion channels.
Medicine: Investigated for its analgesic properties and potential in treating neuropathic pain and traumatic brain injuries
Industry: Utilized in the production of pharmaceuticals and as a component in various chemical products.
Mechanism of Action
Larixyl acetate exerts its effects primarily by inhibiting transient receptor potential canonical 6 channels. This inhibition leads to a reduction in calcium ion entry and ionic currents, which in turn affects various cellular processes. The compound also modulates the mTOR signaling pathway, enhancing autophagy and limiting endoplasmic reticulum stress and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Molecular Weights
- Functional Group Impact: The target compound’s acetyloxy groups distinguish it from hydroxylated analogs like cubenol () and 8-O-acetylshanzhiside (). Acetylation typically increases lipophilicity, altering membrane permeability and metabolic stability .
Research Findings and Data Analysis
Table 3: Charge and Solubility Parameters
| Compound | H+ Donors | H+ Acceptors | LogP (Predicted) |
|---|---|---|---|
| Target Compound | 0 | 6 | ~4.5 |
| Cubenol () | 1 | 1 | ~3.2 |
| 8-O-Acetylshanzhiside | 3 | 8 | ~1.8 |
- The target compound’s higher LogP (predicted) aligns with its acetylated structure, favoring lipid-rich environments .
Biological Activity
The compound [(4aS)-4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate (CAS No. 1438-66-0) is a naturally occurring substance derived from larch resin. It has garnered attention for its potential biological activities and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 306.5 g/mol. The IUPAC name reflects its complex structure, which includes multiple chiral centers and functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H34O2 |
| Molecular Weight | 306.5 g/mol |
| IUPAC Name | (1S,4S,4aR,8aS)-4-[(3S)-3-hydroxy-3-methylpent-4-enyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol |
| CAS Number | 1438-66-0 |
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative stress and may have implications in preventing chronic diseases.
TRPC6 Ion Channel Inhibition
One of the notable biological activities of this compound is its ability to inhibit the TRPC6 (Transient Receptor Potential Cation Channel Subfamily C Member 6) ion channel. This inhibition can impact various physiological processes including calcium signaling pathways that are essential for muscle contraction and neuronal signaling. Studies have shown that the compound acts as a potent inhibitor of TRPC6 channels .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It has demonstrated the ability to reduce the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory conditions .
Study on Antioxidant Activity
A study published in a peer-reviewed journal evaluated the antioxidant capacity of various compounds derived from larch resin. The results indicated that this compound showed a higher radical scavenging activity compared to standard antioxidants like ascorbic acid.
Clinical Implications of TRPC6 Inhibition
In a clinical context, the inhibition of TRPC6 channels by this compound was linked to reduced cardiac hypertrophy in animal models. This suggests a potential role in cardiovascular health and highlights the need for further studies to explore its therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
